

# electrophilic substitution reactions of 4-(Bromomethyl)phenol

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## Compound of Interest

Compound Name: 4-(Bromomethyl)phenol

Cat. No.: B1630418

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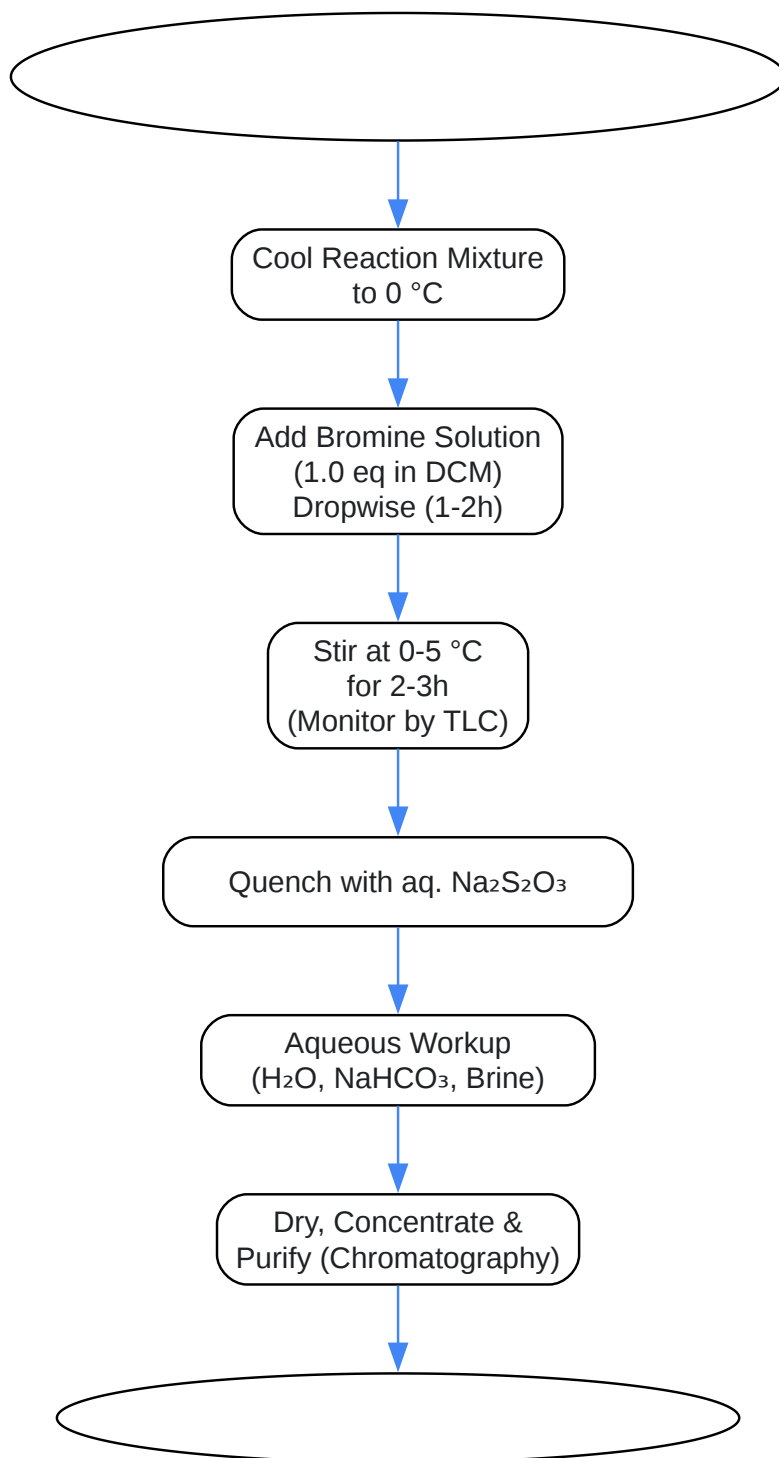
## Introduction: Reactivity and Regioselectivity

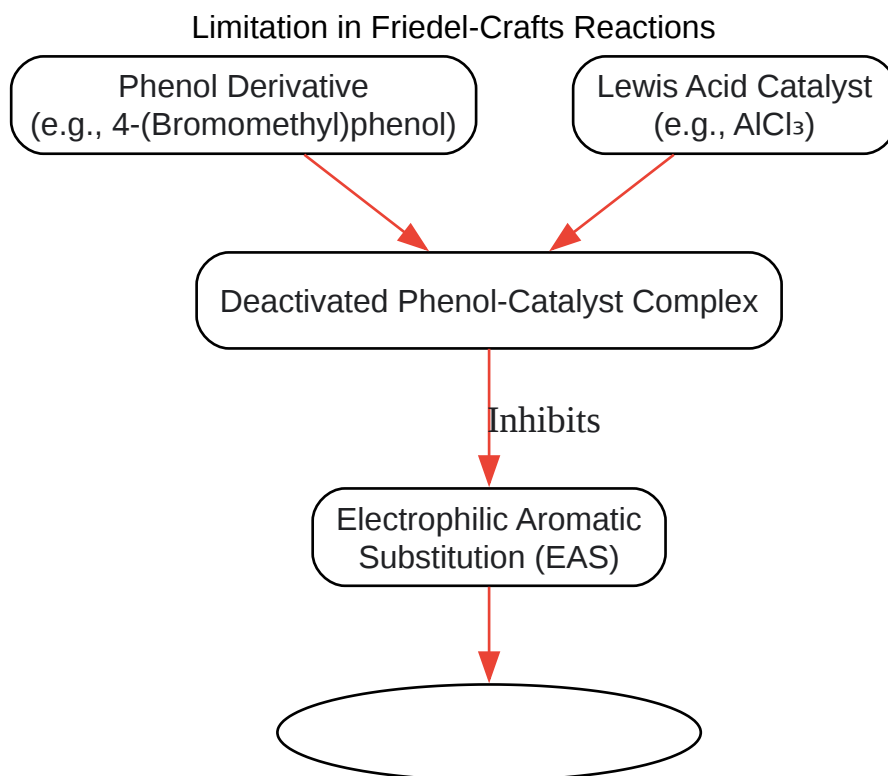
**4-(Bromomethyl)phenol** is a bifunctional aromatic compound featuring a phenolic hydroxyl group (-OH) and a bromomethyl group (-CH<sub>2</sub>Br). In the context of electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are overwhelmingly governed by the potent activating and directing effects of the hydroxyl group.

- **Activating Nature:** The hydroxyl group is a strong activating group.<sup>[1][2]</sup> Its lone pair of electrons participates in resonance with the aromatic  $\pi$ -system, significantly increasing the electron density of the ring. This makes the molecule highly susceptible to attack by electrophiles, often allowing for reactions under milder conditions than those required for benzene.<sup>[2][3]</sup> Phenol itself undergoes nitration approximately 1000 times faster than benzene, illustrating the potent nature of the -OH group.<sup>[4]</sup>
- **Directing Effects (Regioselectivity):** The -OH group is a powerful ortho, para-director.<sup>[1][5]</sup> Resonance structures show a buildup of negative charge at the carbons ortho and para to the hydroxyl group. The bromomethyl group, in contrast, is weakly deactivating via an inductive effect (-I effect). The strong, resonance-based activating effect (+R effect) of the hydroxyl group is the dominant directive influence.<sup>[4]</sup> Since the para position in **4-(bromomethyl)phenol** is already substituted, electrophilic attack is directed almost exclusively to the two equivalent ortho positions (C2 and C6).

The general mechanism for electrophilic substitution on **4-(bromomethyl)phenol** proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma

complex. The stability of this intermediate is key to the regioselectivity.





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